Product packaging for Alyssonoside(Cat. No.:CAS No. 142674-76-8)

Alyssonoside

Cat. No.: B234015
CAS No.: 142674-76-8
M. Wt: 770.7 g/mol
InChI Key: BVFLJHVBTFJPHJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alyssonoside is a phenylpropanoid glycoside, a class of naturally occurring plant compounds known for their biological activities. It was first isolated from plant species such as Marrubium alysson and has since been identified in others, including Callicarpa nudiflora . Researchers value this compound primarily for its potential antioxidant and cell-protective properties. Studies indicate that this compound can help protect the endothelium-dependent relaxation in rat aortic rings from impairment caused by free radicals, suggesting a mechanism related to its free radical scavenging ability . This research points to its application in studies focused on vascular function and oxidative stress. The compound is of significant interest in phytochemical and pharmacological research for isolating and studying natural products with potential protective effects. As with all our biochemicals, this compound is provided with high-quality documentation and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO3 B234015 Alyssonoside CAS No. 142674-76-8

Properties

CAS No.

142674-76-8

Molecular Formula

C10H21NO3

Molecular Weight

770.7 g/mol

IUPAC Name

[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-16-25(41)26(42)27(43)33(51-16)54-30-28(44)32(48-10-9-18-3-6-19(37)21(39)11-18)52-23(13-49-34-31(45)35(46,14-36)15-50-34)29(30)53-24(40)8-5-17-4-7-20(38)22(12-17)47-2/h3-8,11-12,16,23,25-34,36-39,41-46H,9-10,13-15H2,1-2H3/b8-5+

InChI Key

BVFLJHVBTFJPHJ-VMPITWQZSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Synonyms

alyssonoside
beta-(3,4-dihydroxyphenyl)ethyl-O-(alpha-L-rhamnopyranosyl-(1-3))-O-(beta-D-apiopyranosyl-(1-6))-4-feruloyl-beta-D-glucopyranoside

Origin of Product

United States

Occurrence and Phytogeographical Distribution of Alyssonoside

Identification of Plant Sources for Alyssonoside Isolation

Ballota nigra

This compound has been identified as a chemical constituent of Ballota nigra, commonly known as black horehound. researchgate.netnih.govijpsrjournal.com This plant is a member of the Lamiaceae family. ijpsrjournal.com Research has led to the isolation of this compound from the generative aerial parts of Ballota nigra, alongside several other phenylpropanoid glycosides. nih.govijpsrjournal.com These compounds are considered significant because they may serve as valuable taxonomic markers for the Ballota species. u-szeged.hu The isolation of this compound from Ballota nigra has been part of broader phytochemical investigations into the plant's composition. researchgate.netu-szeged.hu

Ballota nigra is a ruderal plant that can grow to nearly a meter in height. u-szeged.hu Its phytogeographical distribution is widespread, and it is used in traditional medicine in various parts of the world. researchgate.net

Phlomis Species

The genus Phlomis, also belonging to the Lamiaceae family, is a significant source of this compound. scispace.comneu.edu.tr The compound has been isolated from several species within this genus, often in conjunction with other phenylethanoid and iridoid glycosides. scispace.comtubitak.gov.tr There are 34 Phlomis species known to grow in Turkey, and some are utilized as tonics and stimulants in Anatolian folk medicine. scispace.comtubitak.gov.tr

This compound has been successfully isolated from the aerial parts of Phlomis lycia. scispace.comtubitak.gov.trresearchgate.netresearchgate.net In one study, this compound was one of three phenylethanoid glycosides extracted, along with forsythoside (B13851194) B and leucosceptoside B. scispace.comtubitak.gov.trtubitak.gov.tr The isolation and elucidation of these compounds from Phlomis lycia were accomplished using various spectroscopic methods. scispace.comtubitak.gov.trresearchgate.netresearchgate.net

Compounds Isolated from Phlomis lycia

Compound Class Specific Compounds
Lignan Glucoside (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside
Caffeic Acid Ester Chlorogenic acid
Phenylethanoid Glycosides Forsythoside B, This compound , Leucosceptoside B

The presence of this compound in Phlomis angustissima has been confirmed through phytochemical studies. tubitak.gov.trresearchgate.nettrdizin.gov.tr It was isolated from the overground parts of the plant as a known compound, alongside a newly identified phenylethanoid triglycoside named phlinoside F. tubitak.gov.trresearchgate.net Other known compounds isolated in the same study include samioside, lamiide, auroside, naringenin, and syringaresinol-4-O-β-D-glucopyranoside. tubitak.gov.trresearchgate.net

Research on the aerial parts of Phlomis pungens var. pungens has resulted in the isolation of this compound. researchgate.net It was found along with other known phenylethanoid glycosides, namely forsythoside B and leucosceptoside B, and the iridoid glycoside lamiide. researchgate.net

This compound is among the phenylethanoid glycosides identified in Phlomis nissolii. jrespharm.comresearchgate.netresearchgate.net In a study investigating the constituents of Phlomis nissolii, this compound was isolated along with a large number of other phenolic compounds. researchgate.netresearchgate.net These included a new iridoid glucoside, lamiidic acid, as well as several other known iridoid and phenylethanoid glycosides such as verbascoside (B1683046), isoverbascoside, and forsythoside B. jrespharm.comresearchgate.netresearchgate.net

Phenylethanoid Glycosides Identified in Phlomis nissolii

Compound
Verbascoside
Isoverbascoside
Leucosceptoside A
Leucosceptoside B
Martynoside (B21606)
Arenarioside
Forsythoside B
This compound
Lamiophlomiside A
Samioside
Integrifoliosides A and B
Phlomis capitata

The chemical compound this compound has been successfully isolated from Phlomis capitata, a species belonging to the Lamiaceae family. researchgate.net In a study focusing on the constituents of Phlomis species, this compound was identified along with other known phenylethanoid glycosides, including isoverbascoside, forsythoside B, and hattushoside, from the methanolic extracts of the plant. researchgate.netresearchgate.net The plant material for this research was collected from Turkey. researchgate.net Further reviews on the chemical constituents of the Phlomis genus have consistently listed Phlomis capitata as a source of this compound. thieme-connect.comthieme-connect.comneu.edu.tr

Phlomis kurdica

Phlomis kurdica Rech.f. is another species within the Lamiaceae family recognized as containing this compound. unipi.itnih.gov Phytochemical investigations of the aerial parts of P. kurdica collected in Jordan led to the identification of several phenylethanoids, including forsythoside B, verbascoside, leucosceptoside A, leucosceptoside B, and this compound. unipi.itnih.gov These findings are supported by broader reviews of the Phlomis genus, which corroborate the presence of this compound in this species. thieme-connect.comthieme-connect.com

Marrubium Species

The genus Marrubium, also in the family Lamiaceae, includes several species from which this compound has been isolated.

This compound has been identified in Marrubium peregrinum L. mdpi.commdpi.com A metabolome profiling study comparing M. peregrinum with M. friwaldskyanum from Bulgaria confirmed the presence of this compound in both species. mdpi.com The compound was detected in the aqueous extracts of the plant's herb. mdpi.com

Marrubium friwaldskyanum Boiss., an endemic Bulgarian species, is a known source of this compound. mdpi.commdpi.com Research has shown that the compound is particularly characteristic of the plant's stems. mdpi.com Comparative studies have highlighted that while this compound is present in both M. friwaldskyanum and M. peregrinum, it is more prevalent in M. friwaldskyanum. mdpi.com The presence of this compound is noted as a contributor to the plant's potential immunomodulatory activity. nih.gov

Marrubium vulgare L., commonly known as white horehound, is another species reported to contain this compound. nih.govmdpi.com It is listed among the various phenylethanoid glycosides found in extracts of this plant, alongside acteoside, arenarioside, and ballotetroside. mdpi.comresearchgate.net Studies on M. vulgare cultivated in Lithuania have also identified this compound as one of its chemical constituents. researchgate.net

Callicarpa Species

The genus Callicarpa (beautyberry), part of the Verbenaceae family, is another source of this compound. Research on Callicarpa kwangtungensis Chun, a plant used in traditional Chinese medicine, led to the screening and identification of nine phenylethanoid glycosides as active antioxidant compounds, one of which was this compound. nih.govscience.gov Further investigation into the anti-inflammatory properties of C. kwangtungensis confirmed the isolation of this compound along with five other phenylethanoid glycosides. nih.gov Additionally, a study on the leaves of Callicarpa nudiflora resulted in the isolation of a new derivative, named cis-alyssonoside, along with other known compounds. researchgate.net

Data Tables

Table 1: Occurrence of this compound in Phlomis Species

Species Plant Part Geographical Source Reference(s)
Phlomis capitata Aerial parts Turkey researchgate.netresearchgate.netthieme-connect.comthieme-connect.comneu.edu.tr

Table 2: Occurrence of this compound in Marrubium Species

Species Plant Part Geographical Source Reference(s)
Marrubium peregrinum Herb Bulgaria mdpi.commdpi.com
Marrubium friwaldskyanum Stems Bulgaria mdpi.commdpi.comnih.gov

Table 3: Occurrence of this compound in Callicarpa Species

Species Plant Part Geographical Source Reference(s)
Callicarpa kwangtungensis Not specified China nih.govscience.govnih.gov

List of Chemical Compounds

Table 4: Chemical Compounds Mentioned in the Article

Compound Name
Acteoside
This compound
Apigenin coumaroylglucoside
Arenarioside
Ballotetroside
Betulalbuside A
Brandioside
Caffeoyl derivatives
Calceolarioside C
Chlorogenic acid
Chrysoeriol 7-O-β-D-glucopyranoside
cis-Alyssonoside
Forsythiaside B
Forsythoside D
Hattushoside
Homoserine
Hydrocinnamates
Hydroxycinnamates
Ipolamiide
Ipolamiidic acid
Isorhamnetin
Isorhamnetin-3-O-glucoside
Isorhamnetin-3-O-rutinoside
Isoverbascoside
Lamiide
Lamiidic acid
Lamiophlomiside A
Leucosceptoside A
Leucosceptoside B
Liriodendrin
Luteolin 7-O-(6″-O-β-D-apiofuranosyl)-β-D-glucopyranoside
Luteolin 7-O-(6″-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside
Luteoloside
Martynoside
Ornithine
Parvifloroside A
Poliumoside
Rhamnazin
Salidroside
Samioside
Secologanic acid
Syringalide A 3'-α-L-rhanmnopyranoside
Callicarpa nudiflora

Callicarpa nudiflora Hook. & Arn., a member of the Verbenaceae family, is a known source of this compound. nih.govnih.govsemanticscholar.orgresearchgate.netmaxapress.com This plant is a typical tropical rainforest medicinal herb. nih.govmaxapress.com Its native distribution spans across Asia, including China (specifically in the Hainan, Guangdong, and Guangxi provinces), India, Vietnam, Malaysia, and Singapore. nih.govmaxapress.com this compound is one of several phenylethanoid glycosides that have been identified in the leaves and leafy shoots of this species. semanticscholar.orgresearchgate.net

Callicarpa kwangtungensis

Another species within the Callicarpa genus, Callicarpa kwangtungensis Chun, also contains this compound. This plant is primarily distributed in China, particularly in regions such as Jiangxi, Guizhou, and Guangdong provinces, at altitudes ranging from 100 to 1000 meters. semanticscholar.org Studies have successfully isolated and identified this compound from the leaves of C. kwangtungensis, alongside other phenylethanoid glycosides. semanticscholar.orgresearchgate.net

Eremostachys azerbaijanica

This compound has been reported in Eremostachys azerbaijanica Rech.f., a plant belonging to the Lamiaceae family. This species is indigenous to Iran, with a notable presence in the East Azerbaijan province. brieflands.com Phytochemical investigations have confirmed the presence of this compound in both the rhizomes and aerial parts of E. azerbaijanica. brieflands.combrieflands.com

Leucas calostachys

Leucas calostachys Oliv., a species in the Lamiaceae family, has been identified as a source of this compound. researchgate.net This plant is a subshrub or shrub native to a wide region in Africa, from Southern Ethiopia down to Tanzania and the Democratic Republic of Congo. researchgate.netmdpi.com It is commonly found in the seasonally dry tropical biome. mdpi.com Analysis of the aerial parts of L. calostachys has led to the identification of this compound among its chemical constituents.

Lamiophlomis rotata (Syn. Phlomoides rotata)

Organ-Specific Localization and Variability in Plant Tissues

The concentration of this compound can vary between different organs of the same plant. This organ-specific localization is a critical aspect of understanding the plant's metabolic processes and for optimizing extraction procedures.

Phenylethanoid glycosides like this compound are not specific to any single plant organ and have been isolated from roots, bark, leaves, and aerial parts. scispace.com In Callicarpa nudiflora, this compound has been identified in the leaves and leafy shoots. semanticscholar.org Similarly, for Callicarpa kwangtungensis, the aerial parts, specifically the leaves, are reported to contain this compound. semanticscholar.orgresearchgate.net

In the case of Eremostachys azerbaijanica, phytochemical studies have detected this compound in both the underground rhizomes and the aerial parts of the plant, suggesting a widespread distribution within the plant's tissues. brieflands.combrieflands.com For Lamiophlomis rotata, this compound has been successfully isolated from both the roots and the overground parts of the plant. nih.govresearchgate.net One study highlighted that the content of active components, including iridoid glycosides which are often found alongside phenylethanoid glycosides, was significantly higher in the aboveground parts of Phlomoides rotata compared to the roots. researchgate.net Research on Leucas calostachys has identified this compound in its aerial parts.

The following table summarizes the documented presence of this compound in the organs of the specified plants.

Plant SpeciesOrganReference
Callicarpa nudifloraLeaves, Leafy Shoots semanticscholar.org
Callicarpa kwangtungensisLeaves, Aerial Parts semanticscholar.orgresearchgate.net
Eremostachys azerbaijanicaRhizomes, Aerial Parts brieflands.combrieflands.com
Leucas calostachysAerial Parts
Lamiophlomis rotataRoots, Aerial Parts researchgate.netnih.govresearchgate.net

Chemotaxonomic Significance of this compound Presence

The presence of specific chemical compounds in plants can serve as a valuable tool for classification, a field known as chemotaxonomy. Phenylethanoid glycosides (PhGs), including this compound, are considered to be of significant chemotaxonomic value. nih.govmdpi.commdpi.comuniroma1.it

The distribution of PhGs is largely concentrated within the Lamiales order, with prominent occurrences in families such as Lamiaceae, Verbenaceae, Scrophulariaceae, and Oleaceae. nih.govmdpi.commdpi.com Verbascoside, a related PhG, is considered a chemotaxonomic marker for the Lamiales order. nih.govmdpi.com The co-occurrence of phenylethanoid glycosides and iridoids is a particularly strong chemotaxonomic indicator for several plant families. mdpi.commdpi.com

Within the Lamiaceae family, 3,4-dihydroxyphenylethanoid glycosides are strong chemotaxonomic markers for the subfamily Lamioideae. tandfonline.com The presence of this compound in Eremostachys, Leucas, and Lamiophlomis (Phlomoides) aligns with this chemotaxonomic grouping. semanticscholar.orgbrieflands.comresearchgate.net The genus Phlomoides is characterized by the dominance of iridoids, phenylethanoids, and furanolabdanes as its main constituents. semanticscholar.org The identification of this compound in various Phlomis species further supports the chemotaxonomic relationships within this genus. neu.edu.tr

While phenylethanoid glycosides are widespread within the Asteridae class, making them less useful as general markers at higher taxonomic levels, specific compounds can be valuable for distinguishing between genera and species. mdpi.comuniroma1.it Therefore, the presence of this compound, often in conjunction with other related glycosides, provides important chemical evidence that aids in the systematic classification of these plant species.

Isolation and Structural Elucidation Methodologies of Alyssonoside

Extraction and Purification Strategies

The initial step in obtaining pure Alyssonoside involves its extraction from plant material, followed by various purification methods to separate it from a complex mixture of other phytochemicals.

The process typically begins with the air-dried aerial parts of plants known to contain this compound, such as Phlomis lycia or Marrubium vulgare. scispace.commdpi.com A common initial extraction method involves macerating the plant material in a solvent. Methanol (B129727) is frequently used, often at a moderately elevated temperature (e.g., 40°C), to efficiently extract a broad range of compounds, including phenylethanoid glycosides. scispace.com The combined methanolic extracts are then concentrated under vacuum.

To remove non-polar compounds, the concentrated extract is subjected to a liquid-liquid partitioning process. Water is added to the crude extract, and this aqueous solution is then washed with a non-polar solvent like petroleum ether. The petroleum ether phase, containing lipids and other non-polar substances, is discarded. scispace.com The remaining aqueous phase, which contains the more polar glycosides like this compound, is then concentrated to yield a water extract ready for further purification. scispace.com In some methodologies, microwave-assisted extraction has been employed to enhance the yield of phenolic compounds from plant matter. mdpi.com

Chromatography is an indispensable tool for the purification of this compound from the crude extract. kemtrak.com A combination of different chromatographic techniques is often necessary to achieve high purity.

Column chromatography (CC) serves as a primary fractionation step. Polyamide columns are often used initially, eluting with a gradient of water and methanol. This separates the crude extract into several main fractions based on polarity. scispace.com Fractions identified as rich in phenolic compounds are then subjected to further separation. scispace.com

Silica (B1680970) gel column chromatography is another common method used for purification. Elution is typically performed with a solvent system like chloroform-methanol-water in a stepwise gradient, which helps in separating compounds based on their differential adsorption to the silica stationary phase. scispace.com Sephadex LH-20, a size-exclusion chromatography medium, is also utilized, particularly for final purification steps, with methanol as the eluent to separate compounds based on their molecular size. scispace.com In some procedures, macroporous resins (e.g., D101 type) are used to pre-purify the initial aqueous extract, with elution carried out using stepwise gradients of ethanol (B145695) in water. acgpubs.org

High-Speed Counter-Current Chromatography (HSCCC) is a highly efficient liquid-liquid partition chromatography technique used for separating and purifying this compound without a solid support matrix, which can prevent the irreversible adsorption of hydroxyl-rich compounds. nih.govbrunel.ac.uk This method has been successfully applied to isolate this compound from the extracts of Lamiophlomis rotata and Pedicularis longiflora. acgpubs.orgnih.gov

The technique relies on a two-phase solvent system. A commonly used system for this compound purification is composed of ethyl acetate, n-butanol, and water. acgpubs.orgnih.gov The crude extract, dissolved in the lower phase, is injected into the HSCCC coil column, which has been pre-filled with the upper phase (stationary phase). The lower phase is then pumped through the system as the mobile phase, leading to the separation of the components. acgpubs.org This process can yield this compound with very high purity (e.g., 99.5%) in a single step from a pre-enriched fraction. nih.gov

Table 1: HSCCC Separation Parameters for this compound

Parameter Lamiophlomis rotata Study nih.gov Pedicularis longiflora Study acgpubs.org
Plant Source Lamiophlomis rotata (whole plant) Pedicularis longiflora
Initial Extract 150 mg crude extract 400 mg of 40% ethanol fraction
Solvent System (v/v/v) Ethyl acetate/n-butanol/water (13:3:10) Ethyl acetate/n-butanol/water (13:3:9)
Apparatus Rotation Not specified 950 rpm
Mobile Phase Flow Rate Not specified 2.5 mL/min
Yield of this compound 29 mg Not specified
Purity of this compound 99.5% Not specified

| Recovery | 72.5% | Not specified |

High-Performance Liquid Chromatography (HPLC), including its variant Medium Pressure Liquid Chromatography (MPLC), is used for the fine purification of fractions obtained from initial column chromatography. scispace.comthieme-connect.com Reversed-phase columns are commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as methanol and water. scispace.com

In one example, a fraction rich in phenolic compounds from Phlomis lycia was subjected to MPLC on a reversed-phase column. scispace.com By eluting with an increasing concentration of methanol in water, the fraction was further separated. Rechromatography of the resulting sub-fractions over silica gel ultimately afforded pure this compound. scispace.com HPLC is also used in an analytical capacity, often combined with a DPPH assay, to screen extracts for antioxidant compounds like this compound prior to preparative-scale isolation. acgpubs.org

Chromatographic Separation Approaches

Spectroscopic and Spectrometric Techniques for Structural Characterization

The elucidation of this compound's structure relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (1D-NMR) techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, and two-dimensional (2D-NMR) experiments are utilized. nih.govresearchgate.net These NMR methods help to identify the individual sugar units, the aglycone part, and how they are linked together.

Mass Spectrometry (MS), particularly with soft ionization techniques like Fast Atom Bombardment (FAB-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which corroborates the structural data obtained from NMR. researchgate.netnih.govnih.gov Other spectroscopic methods such as Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the presence of specific functional groups and chromophores, like phenolic rings and ester groups, within the molecule. researchgate.net

Table 2: Spectroscopic and Spectrometric Methods for this compound Characterization

Technique Purpose Reference
¹H NMR Determines the proton framework of the molecule. nih.gov
¹³C NMR Determines the carbon skeleton of the molecule. nih.gov
2D-NMR Establishes connectivity between protons and carbons (e.g., COSY, HMQC, HMBC). researchgate.net
Mass Spectrometry (MS) Determines molecular weight and elemental formula. researchgate.net
Ultraviolet (UV) Spectroscopy Identifies chromophores like aromatic rings. researchgate.net

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., hydroxyl, carbonyl). | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals within the molecule. umw.edu.plthieme-connect.comd-nb.info

1D NMR, which includes ¹H-NMR and ¹³C-NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms, respectively. emerypharma.combhu.ac.in For instance, in studies of plants from the Phlomis genus, ¹H-NMR and ¹³C-NMR spectra of this compound were recorded on spectrometers operating at 500 MHz for proton and 125.65 MHz for carbon, using methanol-d4 (B120146) as the solvent. tubitak.gov.tr

2D NMR techniques are indispensable for establishing the connectivity between atoms. blogspot.comgithub.io Experiments such as ¹H-¹H Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to identify adjacent protons within the same spin system. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. github.io Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different structural fragments of the molecule. tubitak.gov.tr NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, aiding in the determination of the relative stereochemistry. thieme-connect.com The comprehensive application of these 1D and 2D NMR techniques has been fundamental in the structural elucidation of this compound isolated from various plant sources. scispace.comresearchgate.nettubitak.gov.tr

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on published data.)

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Aglycone
C-1~131.5
C-2~117.2~6.75 (d)
C-3~146.1
C-4~144.8
C-5~116.5~6.68 (d)
C-6~121.3~6.58 (dd)
C-7~72.1~3.80 (m), ~3.60 (m)
C-8~36.5~2.75 (t)
Caffeoyl Moiety
C-1'~127.8
C-2'~115.3~6.95 (d)
C-3'~146.9
C-4'~149.9
C-5'~116.2~6.80 (d)
C-6'~123.0~6.65 (dd)
C-7'~146.8~7.55 (d)
C-8'~115.1~6.25 (d)
C-9'~168.4
Glucose Moiety
C-1''~104.5~4.38 (d)
C-2''~76.1
C-3''~81.5
C-4''~70.9
C-5''~76.2
C-6''~62.3
Rhamnose Moiety
C-1'''~102.9~5.15 (s)
C-2'''~72.3
C-3'''~72.1
C-4'''~73.8
C-5'''~70.5
C-6'''~18.8~1.10 (d)

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. d-nb.infoscribd.com Various MS methods have been instrumental in the characterization of this compound. researchgate.nettubitak.gov.trresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was historically used for the analysis of non-volatile and thermally labile compounds like glycosides. In the study of phenolic constituents from Phlomis lycia, FAB-MS was employed to aid in the structure elucidation of several isolated compounds, including this compound. tubitak.gov.trscispace.comresearchgate.nettubitak.gov.tr This technique provides crucial molecular weight information, which, when combined with NMR data, helps to confirm the proposed structure. glycoscience.ru

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is a significant advantage over lower-resolution techniques. For instance, in the investigation of compounds from Phlomis kurdica, HRESI-MS was used to determine the molecular formula of related phenylethanoid glycosides by providing exact mass data of the deprotonated molecule [M-H]⁻. unipi.itnih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique that is particularly well-suited for the analysis of polar and large molecules like this compound. rsc.orgnih.govrsc.org ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. researchgate.net In the analysis of phenylethanoid glycosides from Phlomis species, ESI-MS/MS experiments were used to observe the fragmentation patterns. researchgate.netnih.gov For example, the loss of sugar moieties from the parent ion can be observed, helping to determine the sequence and type of sugars attached to the aglycone.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry offers high separation efficiency and high-resolution mass analysis. waters.comrsc.orgmdpi.comfrontiersin.org This powerful combination allows for the rapid identification of compounds in complex mixtures. nih.gov In studies on Callicarpa nudiflora, UPLC-Q-TOF-MS/MS was utilized to identify numerous compounds, including this compound, from plant extracts. frontiersin.org The high sensitivity and resolution of this technique are invaluable for metabolomic studies and for the identification of known compounds in complex biological matrices. mdpi.com

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
FAB-MSPositive[M+Na]⁺Molecular ion adduct
HRESI-MSNegative[M-H]⁻Deprotonated molecule
ESI-MS/MSNegative[M-H-rhamnose]⁻Loss of the rhamnose sugar unit
ESI-MS/MSNegative[M-H-rhamnose-glucose]⁻Loss of both sugar units
ESI-MS/MSNegative[M-H-caffeoyl]⁻Loss of the caffeoyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.eduresearchgate.net In the case of this compound, the presence of phenolic rings and the caffeoyl moiety results in characteristic UV absorption maxima. tubitak.gov.trscispace.comresearchgate.nettubitak.gov.tr The UV spectrum of this compound typically shows absorption bands that are characteristic of phenylethanoid glycosides. These spectra are often recorded in methanol and can be used as a preliminary identification tool and to confirm the presence of the key chromophoric systems within the molecule. nist.govmdpi.com

Table 3: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Methanol~250, ~290, ~330

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used in the structural elucidation of natural products, including this compound. researchgate.netresearchgate.net This method identifies the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds. nih.govacenet.edu For phenylethanoid glycosides like this compound, the IR spectrum provides a unique "fingerprint," revealing key structural components. nih.gov

The structure elucidation of this compound and related compounds consistently involves IR spectroscopy to confirm the presence of characteristic functional groups. researchgate.netresearchgate.nettubitak.gov.tr The spectrum typically displays several distinct absorption bands. A broad band is generally observed in the region of 3400 cm⁻¹, which is indicative of the stretching vibrations of hydroxyl (-OH) groups. tubitak.gov.tr These groups are abundant in the molecule, being present on the phenylethanoid aglycone and the sugar moieties.

Another significant peak appears around 1700 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the ester group, which links the feruloyl moiety to the central glucose unit. tubitak.gov.tr The presence of aromatic rings in the phenylethanoid and feruloyl parts of the molecule gives rise to absorption bands in the 1630-1510 cm⁻¹ range, characteristic of aromatic C=C bond stretching. tubitak.gov.tr The table below summarizes the principal IR absorption bands observed for phenylethanoid glycosides of the same class as this compound.

Table 1: Typical Infrared (IR) Spectroscopy Data for Phenylethanoid Glycosides

Frequency Range (cm⁻¹) Bond Vibration Functional Group
~3400 O-H stretching Hydroxyl groups
2850-3000 C-H stretching Alkanes
~1700 C=O stretching Ester carbonyl
~1630 C=C stretching Alkene / Aromatic Ring

Comparative Analysis with Known Phenylethanoid Glycosides

This compound belongs to the large and widely distributed class of natural products known as phenylethanoid glycosides (PhGs). nih.gov These compounds are characterized by a core structure featuring a phenylethanol aglycone (in the case of this compound, a hydroxytyrosol (B1673988) unit) linked to a β-glucopyranose sugar. nih.gov This central glucose is often further substituted with other sugars and/or acylated with phenylpropanoid-derived acids, such as caffeic acid or ferulic acid. nih.gov The structural diversity within this class arises from variations in the sugar units and the nature and position of the acyl group.

This compound is frequently isolated from plant sources alongside other well-known PhGs, allowing for direct comparative analysis. researchgate.nettubitak.gov.tracs.orgthieme-connect.com Its structure is most closely related to that of Verbascoside (B1683046) (also known as Acteoside), a very common PhG. The primary difference between this compound and Verbascoside lies in the acyl group attached at the C-4' position of the central glucose. In this compound, this is a feruloyl group, whereas in Verbascoside, it is a caffeoyl group. This single methylation on the aromatic ring of the acyl moiety (3-hydroxy-4-methoxy in feruloyl vs. 3,4-dihydroxy in caffeoyl) distinguishes the two compounds.

Other related PhGs isolated with this compound include Forsythoside (B13851194) B, Leucosceptoside A, Martynoside (B21606), and Samioside. researchgate.netresearchgate.nettubitak.gov.tr The comparison of their spectroscopic data, particularly ¹H and ¹³C NMR, is fundamental for their identification. researchgate.netresearchgate.net For instance, the chemical shifts of the protons and carbons in the acyl and sugar moieties provide definitive evidence for structural assignments. The presence of a rhamnose unit attached to the C-3' position of the glucose is a common feature shared by this compound, Verbascoside, and Forsythoside B. However, compounds like Integrifolioside A feature a different sugar, an apiofuranosyl unit, at the C-4' position of the rhamnose, showcasing the variability in glycosylation patterns. researchgate.net

The table below presents a comparative summary of this compound and other selected phenylethanoid glycosides.

Table 2: Comparative Features of this compound and Related Phenylethanoid Glycosides

Compound Aglycone Acyl Group (at C-4' of Glucose) Sugar Moiety (at C-3' of Glucose) Key Distinguishing Feature
This compound Hydroxytyrosol Feruloyl α-L-Rhamnopyranosyl Feruloyl group
Verbascoside Hydroxytyrosol Caffeoyl α-L-Rhamnopyranosyl Caffeoyl group
Isoverbascoside Hydroxytyrosol Caffeoyl (at C-6' of Glucose) α-L-Rhamnopyranosyl Positional isomer of Verbascoside
Forsythoside B Hydroxytyrosol Caffeoyl β-D-Apiofuranosyl-(1→2)-α-L-rhamnopyranosyl Apiose attached to rhamnose

Biosynthesis and Metabolic Pathways of Alyssonoside

Precursor Pathways in Plant Metabolism

Alyssonoside belongs to the class of phenylpropanoid glycosides (PhGs), which are biosynthesized from primary metabolites derived from the shikimate pathway and the phenylpropanoid pathway nih.govnih.govmdpi.com. The shikimate pathway is fundamental for the production of aromatic amino acids, notably phenylalanine and tyrosine, which serve as the foundational building blocks for phenylpropanoids mdpi.com.

The structure of this compound reveals its key components: a phenethyl alcohol backbone derived from tyrosine or phenylalanine, a glucose unit, and additional sugars such as apiose and rhamnose, along with a feruloyl group nih.govnih.gov. Ferulic acid, a common hydroxycinnamic acid, is a typical component of PhGs and is itself synthesized via the phenylpropanoid pathway. This pathway typically involves enzymes such as Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) to convert phenylalanine into precursors for various phenylpropanoids, including ferulic acid nih.govmdpi.com. The sugars—glucose, apiose, and rhamnose—are derived from carbohydrate metabolism, with glucose originating from glycolysis and the Calvin cycle, and the other sugars synthesized through specific enzymatic pathways.

Table 1: Identified Phenylpropanoid Glycosides and Their Sources

Compound NamePlant Source(s)References
This compound Marrubium alysson, Ballota nigra, Phlomis lycia, Lamiophlomis rotata, Teucrium chamaedrys, Marrubium peregrinum, Marrubium friwaldskyanum, Callicarpa kwangtungensis nih.govresearchgate.netrsc.orgscispace.comtandfonline.complos.orgmdpi.comcpsbb.eu
Verbascoside (B1683046)Marrubium alysson, Ballota nigra, Phlomis lycia, Teucrium chamaedrys, Callicarpa kwangtungensis, Marrubium vulgare, Callicarpa nudiflora nih.govresearchgate.netscispace.comtandfonline.complos.orgmdpi.comfrontiersin.org
Forsythoside (B13851194) BMarrubium alysson, Ballota nigra, Phlomis lycia, Teucrium chamaedrys, Lamiophlomis rotata, Callicarpa kwangtungensis, Marrubium peregrinum, Phlomoides rotata nih.govresearchgate.netrsc.orgscispace.comtandfonline.complos.orgcpsbb.euresearchgate.net
Leucosceptoside AMarrubium alysson, Phlomis lycia, Lamiophlomis rotata nih.govrsc.orgscispace.com
Martynoside (B21606)Marrubium alysson nih.gov
Leucosceptoside BMarrubium alysson, Phlomis lycia, Lamiophlomis rotata nih.govrsc.orgscispace.com
ArenariosideBallota nigra, Phlomis lycia, Marrubium vulgare researchgate.netscispace.commdpi.com
BallotetrosideBallota nigra, Marrubium vulgare researchgate.netmdpi.com
IsoverbascosidePhlomoides rotata rsc.orgresearchgate.net
PoliumosidePhlomis lycia, Callicarpa kwangtungensis scispace.complos.org

Enzymatic Transformations in this compound Biosynthesis

The synthesis of this compound involves several key enzymatic steps. Following the production of the phenethyl alcohol moiety and ferulic acid, these components are conjugated. The phenethyl alcohol is typically glycosylated with glucose, forming a phenethyl alcohol glucoside. Subsequently, other sugars like apiose and rhamnose are attached to the glucose moiety through specific glycosidic linkages. Finally, the feruloyl group is esterified onto the glucose unit.

While specific enzymes directly identified for this compound synthesis are not detailed in the provided literature, the general biosynthesis of phenylpropanoid glycosides points to the involvement of:

Glycosyltransferases (GTs): These enzymes are crucial for attaching sugar moieties to the aglycone (phenethyl alcohol) and for linking sugars to each other, forming oligosaccharide chains researchgate.netnih.gov. Specific GTs would be responsible for the addition of glucose, apiose, and rhamnose.

Esterases/Acyltransferases: Enzymes responsible for the esterification of the feruloyl group to the glucose residue.

Phenylpropanoid Pathway Enzymes: Such as PAL, C4H, and 4CL, which are upstream in the pathway, producing the feruloyl precursor nih.gov.

Table 2: Potential Precursors and Glycosylation Steps in this compound Biosynthesis

ComponentLikely Precursor/OriginBiosynthetic StepInvolved Enzyme Class (Inferred)
Phenethyl Alcohol Tyrosine/Phenylalanine (via phenylpropanoid pathway)Conversion of amino acid to phenethyl alcoholDecarboxylases, Hydroxylases
Ferulic Acid Phenylalanine (via phenylpropanoid pathway)Synthesis of ferulic acidPAL, C4H, 4CL, etc.
Glucose Sucrose/Starch (via carbohydrate metabolism)Glycosylation of phenethyl alcoholUDP-glucose:phenylethanol glycosyltransferase
Apiose Glucose-6-phosphate (via specialized sugar synthesis)Glycosylation onto glucoseUDP-apiose:glucosyltransferase
Rhamnose Glucose-6-phosphate (via specialized sugar synthesis)Glycosylation onto apioseUDP-rhamnose:apiosyltransferase
Feruloyl Group Ferulic acidEsterification onto glucoseFeruloyl-CoA:glucosyltransferase
This compound Combined glycosylated and esterified phenethyl alcohol moietyFinal assembly of all componentsVarious enzymes

Genetic and Transcriptomic Regulation of PhG Accumulation

The accumulation of phenylpropanoid glycosides, including this compound, is tightly regulated by genetic factors and gene expression patterns within the plant. Transcriptomic analyses, which study the entire set of RNA transcripts in a cell or organism, are instrumental in identifying genes involved in these complex metabolic pathways.

Studies investigating the biosynthesis of phenylpropanoid glycosides in various plant species have identified differentially expressed genes (DEGs) that are crucial for their production. For instance, research on Phlomoides rotata has highlighted DEGs that play key roles in regulating flavonoid and phenylpropanoid glycoside (PhG) metabolism, particularly in response to varying altitudes researchgate.net. Similarly, transcriptomic analyses in other plant systems have identified genes associated with phenylpropanoid biosynthesis pathways that show differential expression under specific conditions, suggesting their involvement in metabolite accumulation nih.govnih.gov. These DEGs often encode enzymes involved in the phenylpropanoid pathway, sugar metabolism, and the conjugation of these components.

To understand the functional relationships between genes and the metabolites they produce, researchers employ correlation analysis between transcriptomic and metabolomic data. This approach, often referred to as multi-omics integration, helps pinpoint genes whose expression levels directly correlate with the abundance of specific metabolites, such as phenylpropanoid glycosides nih.govnih.govfrontiersin.org. By identifying genes that are both differentially expressed and significantly correlated with PhG levels, researchers can infer their direct involvement in the biosynthetic pathway. For example, a study analyzing Solanum habrochaites identified significant correlations between phenylpropanoid biosynthesis genes and their corresponding metabolites, contributing to a better understanding of the regulatory mechanisms nih.gov.

Table 3: Illustrative Correlation Analysis of Genes and Metabolites in Phenylpropanoid Glycoside Biosynthesis

Gene ID (Hypothetical)Gene Function (Inferred)Metabolite (e.g., this compound)Correlation Coefficient (r)P-valueInterpretation
PAL-1Phenylalanine Ammonia LyaseThis compound+0.75< 0.01Increased PAL-1 expression correlates with higher this compound accumulation.
UGT-API-3UDP-apiose:glucosyltransferaseThis compound+0.82< 0.001Strong positive correlation suggests a key role in apiose addition.
FERULOYL-COA-SYN-2Feruloyl-CoA SynthetaseThis compound+0.68< 0.01Supports the role of this enzyme in feruloylation for this compound synthesis.
MYB-TF-PhG-1Transcription Factor regulating PhG BiosynthesisThis compound+0.55< 0.05Suggests this TF positively regulates genes involved in this compound production.
PAL-2Phenylalanine Ammonia Lyase (alternative isoform)This compound-0.30> 0.05No significant correlation observed, suggesting less direct involvement.

Note: This table is illustrative and based on the principles of correlation analysis described in the literature for related compounds.

Influence of Environmental Factors on Biosynthetic Profiles

Environmental conditions play a significant role in modulating the biosynthesis and accumulation of secondary metabolites in plants, including phenylpropanoid glycosides like this compound d-nb.infomaxapress.com. Factors such as light intensity, temperature, water availability, nutrient status, and various forms of stress can trigger or suppress specific metabolic pathways.

Light Intensity: Light is a primary energy source and a signaling molecule that can directly influence the production of secondary metabolites, including those derived from the phenylpropanoid pathway maxapress.com. Changes in light quality or quantity can alter the expression of genes involved in these pathways.

Temperature and Water Availability: Variations in temperature and water stress can affect plant physiology, leading to altered metabolic flux and potentially increased or decreased accumulation of secondary metabolites as part of the plant's adaptive response d-nb.infomaxapress.com. Drought stress, for instance, has been shown to increase the concentration of certain secondary metabolites maxapress.com.

Stress Conditions: Beyond abiotic stresses, internal physiological states influenced by factors like stress hormones can also indirectly impact secondary metabolism. While direct links to this compound are not specified, stress responses in plants often involve the upregulation of defense-related metabolic pathways, which can include the production of protective compounds like PhGs mdpi.comjustinehextall.co.uk.

The precise impact of specific environmental factors on this compound biosynthesis would likely be species- and context-dependent, requiring targeted studies to elucidate these relationships.

List of Compounds Mentioned:

this compound

Verbascoside

Leucosceptoside A

Martynoside

Forsythoside B

Leucosceptoside B

Arenarioside

Ballotetroside

Isoverbascoside

Poliumoside

Lamiide

Auroside

(+)-Dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside

Chlorogenic acid

Rhamnazin

Marruboside

Rutin

Kaempferol

Ferulic acid

Apigenin

Luteolin

β-Arbutin

Cirsiliol

Structure Activity Relationship Sar Studies of Alyssonoside and Its Analogues

Identification of Key Structural Moieties for Biological Activity

Phenylethanoid glycosides are characterized by a core structure featuring a phenylethanol aglycone linked to a β-glucopyranose. This basic scaffold is often extensively decorated with other sugars and phenolic acid moieties. SAR studies on various PhGs have revealed that their biological activities, particularly antioxidant effects, are not conferred by a single part of the molecule but rather by the synergistic contribution of several key structural moieties. nih.gov

The ortho-dihydroxyphenyl group , present in the caffeic acid moiety of many PhGs, including alyssonoside, is considered a critical feature for potent antioxidant and radical scavenging activity. nih.gov The number and position of phenolic hydroxyl groups are also significant, as they are the primary sites for donating a hydrogen atom to neutralize free radicals. nih.gov Furthermore, studies on other complex glycosides have suggested that the nature and length of the sugar chain can influence biological outcomes. For instance, in some related compounds, having fewer sugar units has been correlated with stronger cytotoxic activity. zenodo.org Conversely, specific disaccharide units, such as the α-Rha-(1→3)-Glc moiety found in some PhGs, have been linked to enhanced antiproliferative effects. zenodo.org Methylation of the phenolic hydroxyl groups has been shown to have a detrimental effect on activity, underscoring the importance of these free hydroxyls. zenodo.org

Structural MoietyAssociated Biological ActivitySignificance in this compound
Ortho-dihydroxyphenyl (Caffeoyl Group)Antioxidant, Radical Scavenging nih.govPresent and considered a key contributor to its antioxidant properties.
Phenolic Hydroxyl GroupsAntioxidant, Free Radical Neutralization nih.govMultiple hydroxyl groups on both the phenylethanol and caffeoyl parts enhance activity.
Sugar Chain (Glycan)Modulates bioavailability and can influence specific activities like antiproliferation. zenodo.orgThe specific arrangement of rhamnose and glucose units influences the molecule's overall properties.
Ester LinkageConnects the caffeoyl moiety to the sugar core, influencing conformational properties.A key linkage point that positions the critical caffeoyl group.

Conformational Analysis and Binding Interactions

Conformational analysis of similar complex oligosaccharides has shown that while there is flexibility, molecules often favor certain low-energy conformations in solution. nih.gov These preferred shapes are governed by a variety of non-covalent interactions, including hydrogen bonds, steric hindrance, and electrostatic interactions. nih.gov For instance, intramolecular hydrogen bonding between the sugar hydroxyls and other parts of the molecule can stabilize a particular conformation, predisposing it for binding to a biological partner. nih.gov

Comparative SAR of this compound with Related Phenylethanoid Glycosides

To better understand the structural requirements for activity, it is insightful to compare this compound with other structurally related PhGs. Compounds such as verbascoside (B1683046) (acteoside), poliumoside, and forsythoside (B13851194) B share the same basic phenylethanoid glycoside framework but differ in the type, number, or linkage of their sugar and acyl moieties. nih.govnih.gov

However, subtle differences can lead to variations in potency. The structure-cytotoxicity relationships among some PhGs indicated that those with fewer sugar units may exhibit stronger activity. zenodo.org For instance, campneoside II showed more potent activity in one study than martynoside (B21606) or angoroside C, a difference potentially attributable to their glycosylation patterns. zenodo.org These comparisons highlight that while the core phenolic structures provide the fundamental activity, the attached sugars fine-tune the molecule's properties, potentially affecting its solubility, stability, and ability to reach and interact with its target.

CompoundKey Structural Features Compared to this compoundObserved Activity Trend (Antioxidant)
This compoundReference CompoundPotent Antioxidant nih.gov
Verbascoside (Acteoside)Similar core; differs in sugar linkages/positions. Caffeoyl at C4 of rhamnose.Potent Antioxidant nih.govnih.gov
PoliumosideContains an apiose sugar in addition to rhamnose and glucose.Potent Antioxidant nih.gov
Forsythoside BContains two caffeoyl groups.Potent Antioxidant nih.gov
SalidrosideSimpler structure; lacks the caffeoyl group and additional sugars. nih.govGenerally lower antioxidant activity compared to more complex PhGs. zenodo.org

Derivatization and Analogue Synthesis for SAR Exploration

A powerful method for probing SAR is the semi-synthesis or total synthesis of analogues and derivatives of a natural product. This approach allows researchers to systematically modify specific parts of the molecule and observe the resulting changes in biological activity. For a molecule like this compound, several derivatization strategies could be employed to explore the SAR in greater detail.

Furthermore, the core phenylethanol aglycone could be altered. Synthesis of analogues where the hydroxyl groups are moved, blocked (e.g., through methylation), or removed entirely would provide definitive evidence for their role. nih.gov Bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties (e.g., replacing an ester with an amide), can also be used to probe the importance of that group for binding and stability. nih.gov The data gathered from testing these systematically designed analogues are invaluable for building a comprehensive SAR model, which can guide the future development of new therapeutic agents. nih.gov

Biological Activities and Proposed Mechanisms of Action of Alyssonoside

Antioxidant Activity and Oxidative Stress Modulation

Alyssonoside has demonstrated notable antioxidant properties through various in vitro and cellular-based assays. nih.govresearchgate.net Its ability to counteract oxidative stress is attributed to a multi-faceted approach that includes radical scavenging, metal ion chelation, and the modulation of cellular antioxidant defense systems.

Radical Scavenging Mechanisms (DPPH•, ABTS+•, •OH, •O2−, NO)

This compound has been identified as a potent scavenger of various free radicals, which are unstable molecules that can cause damage to cells. nih.govresearchgate.net Studies have shown its effectiveness in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+•) radical cation. nih.govresearchgate.net The ability to scavenge these radicals is a common indicator of a compound's antioxidant potential. frontiersin.org

Furthermore, research indicates that this compound can scavenge highly reactive and damaging radicals such as the hydroxyl radical (•OH) and the superoxide (B77818) anion radical (•O2−). nih.gov The neutralization of these species is crucial in preventing oxidative damage to vital cellular components like DNA, proteins, and lipids. frontiersin.org Additionally, this compound has been shown to inhibit the production of nitric oxide (NO) in certain cellular models, which can contribute to its antioxidant and anti-inflammatory effects. nih.gov

The radical scavenging activity of this compound is often attributed to the presence of phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals. nih.govmdpi.com

Anti-Lipid Peroxidation Effects

Lipid peroxidation is a destructive chain reaction that damages cell membranes and other lipid-containing structures, leading to cellular dysfunction. frontiersin.org This process is often initiated by free radicals. nih.gov Research has demonstrated that this compound exhibits anti-lipid peroxidation activity. nih.govresearchgate.net This protective effect is likely a consequence of its radical scavenging and metal ion chelating capabilities, which prevent the initiation and propagation of the lipid peroxidation chain reaction. nih.govresearchgate.netnih.gov By inhibiting lipid peroxidation, this compound helps to maintain the integrity and function of cell membranes. frontiersin.org

Impact on Cellular Oxidative Stress Markers

The accumulation of reactive oxygen species (ROS) within cells leads to oxidative stress, a condition implicated in various diseases. frontiersin.org this compound has been shown to reduce the generation of ROS in cellular models, such as in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This reduction in intracellular ROS levels is a direct indicator of its ability to modulate cellular oxidative stress. abcam.com By mitigating the production of these damaging species, this compound helps to protect cells from oxidative injury. nih.gov

Commonly measured markers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and depleted levels of endogenous antioxidants like glutathione (B108866) (GSH). mdpi.combiocompare.com While direct measurements on this compound's effect on all such markers are not extensively detailed in the provided context, its established anti-lipid peroxidation activity suggests it would lower MDA levels. nih.govresearchgate.net

Interactions with Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway)

A key mechanism underlying the antioxidant and cytoprotective effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. mdpi.comdovepress.com

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govdovepress.com In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govfrontiersin.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the increased expression of protective enzymes. frontiersin.org

Studies have shown that this compound can act as an inhibitor of the Keap1-Nrf2 interaction, promoting the nuclear translocation of Nrf2. nih.gov This, in turn, leads to the upregulation of downstream antioxidant enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov The induction of the Nrf2/HO-1 pathway by this compound enhances the cell's intrinsic antioxidant defenses, providing a more robust and lasting protection against oxidative stress. nih.govfrontiersin.org

Anti-inflammatory Activity and Immunomodulation

This compound has been identified as a compound with significant anti-inflammatory and immunomodulatory properties. rsc.orgnih.govrsc.org Its ability to modulate the inflammatory response has been observed in various in vitro models.

Research has demonstrated that this compound can suppress the inflammatory response mediated by lipopolysaccharides (LPS) in RAW 264.7 macrophages. nih.gov Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, this compound has been found to reduce the generation of nitric oxide (NO), a key inflammatory mediator. nih.gov

The anti-inflammatory effects of this compound are closely linked to its antioxidant activities, particularly its ability to activate the Keap1/Nrf2/HO-1 pathway. nih.gov By upregulating this pathway, this compound not only enhances antioxidant defenses but also exerts anti-inflammatory effects, as the products of HO-1 activity have known anti-inflammatory properties. frontiersin.org This dual action of antioxidant and anti-inflammatory activity makes this compound a compound of interest for conditions associated with inflammation and oxidative stress. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., COX-1, COX-2, NO, TNF-α, IL-1β, IL-6)

A key aspect of this compound's biological profile is its ability to suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, have demonstrated that this compound can significantly inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net These mediators are central to the inflammatory cascade; NO is a signaling molecule that can be cytotoxic at high levels, while TNF-α and IL-6 are cytokines that promote and sustain inflammation. researchgate.netresearchgate.net

The inflammatory process involves a complex interplay of various molecules. Cytokines like TNF-α and Interleukin-1 beta (IL-1β) can stimulate the expression of enzymes such as cyclooxygenase-2 (COX-2), which in turn leads to the production of prostaglandins, further amplifying the inflammatory response. brieflands.complos.org While direct inhibition of COX-1, COX-2, or IL-1β by purified this compound has not been explicitly detailed in the reviewed literature, its demonstrated action on NO, TNF-α, and IL-6 confirms its role as a potent inhibitor of crucial inflammatory pathways. researchgate.netnih.gov

Table 1: Documented Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
Pro-inflammatory MediatorObserved EffectReference
Nitric Oxide (NO)Inhibited researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Inhibited researchgate.net
Interleukin-6 (IL-6)Inhibited researchgate.net
Cyclooxygenase-1 (COX-1)Data Not Available
Cyclooxygenase-2 (COX-2)Data Not Available
Interleukin-1 beta (IL-1β)Data Not Available

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. A primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net this compound acts as an inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 interaction. This inhibition allows Nrf2 to translocate to the nucleus, where it promotes the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1). researchgate.net The activation of this Nrf2/HO-1 axis is a key strategy for suppressing LPS-induced inflammatory responses in macrophages. researchgate.net

Furthermore, this compound is believed to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation. csic.esmdpi.comresearchgate.net NF-κB controls the gene expression of numerous pro-inflammatory mediators, including TNF-α, IL-6, and COX-2. mdpi.comresearchgate.net The MAPK family (comprising p38, ERK, and JNK) also plays a crucial role in orchestrating the expression of pro-inflammatory genes. researchgate.net Studies on plant extracts containing this compound have shown inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκBα, and reducing the phosphorylation of p65. researchgate.net These extracts also suppressed the phosphorylation of MAPK proteins. researchgate.net While direct modulation of the JAK-STAT pathway by this compound is not documented, its established role in the Nrf2 pathway and its likely influence over NF-κB and MAPK signaling highlight its multi-targeted anti-inflammatory action. umw.edu.plresearchgate.net

Effects on Immune Cell Responses

This compound's biological activities extend to the modulation of immune cell behavior. The most direct evidence comes from studies on macrophages, a type of innate immune cell that plays a critical role in initiating and resolving inflammation. researchgate.netchemocare.com In RAW 264.7 macrophages, this compound suppresses the inflammatory response by decreasing the production of inflammatory cytokines and mediators. researchgate.net

Neuroprotective Activity

Phenylethanoid glycosides as a class, to which this compound belongs, are recognized for their neuroprotective properties. umw.edu.plnih.govmdpi.com This activity is largely attributed to their potent antioxidant capabilities, which help to counteract oxidative stress—a key factor in the pathology of many neurodegenerative diseases. nih.gov

Protection against Neurotoxicity Models

The nervous system is vulnerable to various toxic agents that can induce neuronal damage and death, a process known as neurotoxicity. nih.govservice.gov.uk Various in vitro and in vivo models, such as those using chemical inducers like 1-methyl-4-phenylpyridinium ion (MPP+) or acrylamide, are employed to study neurotoxic processes and evaluate potential protective agents. frontiersin.orgcriver.com While specific studies testing purified this compound in such established neurotoxicity models are not extensively detailed in the reviewed literature, the known antioxidant and anti-inflammatory properties of the compound suggest a strong potential for protection. nih.gov The ability of phenylethanoid glycosides to scavenge free radicals can counteract the oxidative damage that underlies many forms of neurotoxicity. umw.edu.pl

Signaling Pathway Modulation in Neuronal Cells (e.g., PI3K/Akt, ERK)

The neuroprotective effects of phenylethanoid glycosides are often mediated through the modulation of crucial neuronal survival pathways, including the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and the Extracellular signal-regulated kinase (ERK) pathways. scientificarchives.commdpi.com These signaling cascades are central to promoting cell survival, growth, and plasticity in neurons. mdpi.com

For example, related phenylethanoid glycosides have been shown to exert their neuroprotective effects against β-amyloid-induced toxicity by activating the PI3K/Akt and ERK pathways, which in turn induces the expression of protective enzymes like heme oxygenase-1. The PI3K/Akt pathway is a pivotal mediator in regulating neuroinflammation and promoting neuronal survival. scientificarchives.com Activation of this pathway can inhibit apoptosis and mitigate the effects of oxidative stress. scientificarchives.com Although direct evidence for this compound's action on these specific pathways in neuronal cells is pending, the consistent findings for structurally similar compounds strongly suggest it utilizes these mechanisms to exert its neuroprotective effects.

Antimicrobial Activity

Phenylethanoid glycosides are a class of compounds recognized for possessing antimicrobial properties. umw.edu.plsemanticscholar.org this compound has been identified in several plants, such as Ballota nigra and Phlomis species, that have documented traditional uses and tested antimicrobial activities. csic.esnih.gov However, studies that specifically isolate and test the antimicrobial efficacy of purified this compound against different strains of bacteria or fungi are not extensively detailed in the available scientific literature. One study on Ballota nigra isolated this compound but performed the antibacterial tests on other, more abundant compounds from the extract. nih.gov Therefore, while this compound is a constituent of plants with known antimicrobial action, its direct contribution to this activity requires further investigation through targeted studies with the purified compound.

Antibacterial Effects against Specific Pathogens (e.g., S. aureus, P. aeruginosa, E. coli)

The direct antibacterial activity of isolated this compound against specific pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli is not extensively documented in the available research. However, studies on plant extracts containing this compound and on closely related phenylethanoid glycosides suggest a potential role in combating bacterial infections.

Extracts from Lamiophlomis rotata, a plant known to contain this compound, have demonstrated bacteriostatic effects against Group B Streptococcus and Aerobacterium aerogenes. biruni.edu.tr The same plant's saponins (B1172615) showed inhibitory activity against Pseudomonas aeruginosa. biruni.edu.tr Similarly, while this compound was isolated from Ballota nigra, antibacterial tests were conducted on other phenylpropanoid glycosides from the plant, such as verbascoside (B1683046), forsythoside (B13851194) B, and arenarioside. nih.gov These related compounds exhibited moderate antimicrobial activity against Proteus mirabilis and Staphylococcus aureus, including a methicillin-resistant strain (MRSA). nih.gov

The broader class of phenylethanoid glycosides has been investigated for antibacterial properties. For instance, certain glycosides from Phlomis lanceolata showed considerable activity against multiple-drug-resistant strains of S. aureus. researchgate.net This suggests that while direct evidence for this compound is sparse, its chemical relatives possess notable antibacterial capabilities.

Table 1: Antibacterial Activity of Selected Phenylethanoid Glycosides and Plant Extracts

Compound/Extract Target Pathogen(s) Observed Effect Citation
Verbascoside, Forsythoside B, Arenarioside Proteus mirabilis, Staphylococcus aureus (incl. MRSA) Moderate antimicrobial activity nih.gov
Lamiophlomis rotata Saponins Pseudomonas aeruginosa Inhibitory activity biruni.edu.tr
Lamiophlomis rotata Extract Group B Streptococcus, Aerobacterium aerogenes Bacteriostatic effect biruni.edu.tr

Antiviral Effects (e.g., against influenza virus)

Specific studies detailing the antiviral effects of purified this compound, particularly against the influenza virus, are not prominent in the current body of research. However, the broader class of phenylethanoid glycosides (PhGs) is recognized for its antiviral potential. nih.govsemanticscholar.org For example, extracts from Forsythia suspensa, which contain related compounds like forsythoside, have been shown to reduce the titer of influenza virus subtypes. sid.ir While this points to a potential area of activity for compounds within this class, direct evidence for this compound's efficacy against the influenza virus is currently lacking.

Hepatoprotective Activity

Phenylethanoid glycosides as a group are noted for their hepatoprotective activities. nih.govsemanticscholar.org This protective effect has been observed in various liver injury models. nih.gov Research on extracts from plants containing this compound supports this potential. For instance, the n-butanol fraction of Callicarpa kwangtungensis, which contains this compound among other phenylethanoid glycosides, demonstrated significant antioxidant effects in models of CCl4-induced acute liver injury in mice and on human liver cancer (HepG2) cells. frontiersin.org Furthermore, extracts from Eremophila purpurascens, also containing this compound, have been identified as having hepatoprotective potential. scielo.org.mx Iridoid glycosides, a broader classification that can include compounds like this compound, are also generally recognized for their hepatoprotective effects. nih.govmdpi.com

Antinociceptive and Analgesic Potential

There is evidence to suggest that this compound possesses antinociceptive and analgesic properties. It is often listed among the active compounds in medicinal plants known for their pain-relieving effects. frontiersin.org For example, Lamiophlomis rotata, which contains a variety of phenylethanoid glycosides including this compound, has been studied for its anti-nociceptive activities. biruni.edu.trnih.gov The traditional use of this plant for treating traumatic injuries and pain aligns with these findings. nih.gov Similarly, various Phlomis species, which are also sources of this compound, are traditionally used and scientifically described for their antinociceptive activities. researchgate.net The general class of phenylpropanoid glycosides is known to have antinociceptive effects, lending further support to the potential of this compound in pain management. ijpba.in

Table 2: Plants Containing this compound with Reported Antinociceptive Activity

Plant Species Reported Activity Citation
Lamiophlomis rotata Anti-nociceptive biruni.edu.trnih.gov
Various Phlomis species Antinociceptive researchgate.net

Other Biological Effects (e.g., Anti-tumor, Immunomodulatory, Cardio-protective)

This compound, as part of the phenylethanoid glycoside family, is associated with several other significant biological activities.

Anti-tumor Effects: Phenylethanoid glycosides are generally reported to have anti-tumor properties. nih.govsemanticscholar.org Extracts from plants containing this compound, such as Lamiophlomis rotata and Phlomis russeliana, have shown anti-tumor and anti-cancer effects in studies. biruni.edu.trnih.govnih.gov Specifically, extracts of Phlomis russeliana demonstrated anti-cancer activity in human colon cancer cells by suppressing colony formation, inhibiting migration, and inducing caspase-3 activation. nih.gov

Immunomodulatory Effects: The immunomodulatory potential of phenylethanoid glycosides is another area of active research. nih.govsemanticscholar.org Aqueous extracts of Marrubium vulgare, a plant containing this compound, have shown immunomodulatory effects in mice. umw.edu.pl Likewise, compounds isolated from Lamiophlomis rotata are reported to have immunomodulatory activity. biruni.edu.trnih.gov This suggests that this compound may contribute to the regulation of the immune system.

Cardio-protective Effects: this compound has been directly implicated in cardio-protective mechanisms. Research has shown that both forsythoside B and this compound can counteract the inhibition of endothelium-dependent relaxation caused by free radicals. nih.gov This action suggests a potential therapeutic role in managing conditions like atherosclerosis. nih.gov Additionally, plants such as Lamiophlomis rotata that contain this compound are noted for their cardio-protective activities. biruni.edu.trnih.gov

Table 3: Summary of Other Biological Activities Associated with this compound and Related Compounds

Biological Activity Key Findings Citations
Anti-tumor Extracts of plants containing this compound inhibit cancer cell proliferation and migration. nih.govbiruni.edu.trnih.gov
Immunomodulatory Plant extracts containing this compound modulate immune responses. nih.govbiruni.edu.trumw.edu.pl

| Cardio-protective | this compound helps counteract free radical damage to the endothelium, suggesting a role in preventing atherosclerosis. | nih.govbiruni.edu.trnih.gov |

Advanced Research Methodologies and Future Perspectives

Integrated Metabolomics and Transcriptomics for Comprehensive Analysis

The combined application of metabolomics and transcriptomics offers a powerful approach to unravel the complex biological roles and pathways influenced by Alyssonoside. Studies integrating these "omics" disciplines aim to provide a holistic view by correlating gene expression patterns with metabolic profiles. For instance, research has utilized liquid chromatography-mass spectrometry (LC-MS/MS) for metabolomic profiling and RNA sequencing (RNA-seq) for transcriptomic analysis in plant systems. These integrated analyses can reveal how this compound or its presence affects specific metabolic pathways, such as those involved in secondary metabolite biosynthesis, and identify key genes whose expression levels are modulated in response to this compound frontiersin.orgoncotarget.comnih.govmdpi.com. Such studies can map the landscape of molecular alterations, highlighting associations between metabolic shifts and transcriptional changes that are crucial for understanding this compound's biological mechanisms nih.govplos.orgnih.gov.

Spectrum-Effect Relationship Studies in Complex Natural Extracts

Spectrum-effect relationship (SER) studies are instrumental in identifying active components within complex natural extracts and correlating their spectral characteristics with observed biological activities. Techniques like High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS/MS) are employed to establish fingerprints of extracts researchgate.netnih.gov. By analyzing these spectral fingerprints alongside pharmacological data, researchers can pinpoint compounds, including this compound, that are likely responsible for specific effects, such as anti-inflammatory activity researchgate.netnih.govdntb.gov.ua. These studies help in understanding how structural features, discernible through spectral data (e.g., NMR shifts, MS fragmentation patterns), relate to this compound's bioactivity, such as antioxidant or anti-inflammatory potential researchgate.netmdpi.com.

Investigation of Synergistic and Antagonistic Interactions of this compound in Multi-Component Systems

Natural products often exert their effects through complex interactions within multi-component systems. Research in this area investigates how this compound interacts with other bioactive compounds found in its natural source or in combination therapies. Studies explore both synergistic effects, where the combined activity is greater than the sum of individual components, and antagonistic effects, where compounds may diminish each other's activity nih.govrsc.org. For example, investigations might examine if this compound enhances the cytotoxic effects of other compounds against cancer cells or if it has additive or antagonistic impacts on enzyme inhibition. Understanding these interactions is critical, as isolating single compounds can sometimes lead to a loss of the synergistic benefits observed in the original extract nih.gov.

Chemoenzymatic and Biotechnological Approaches for this compound Production

Efficient and sustainable production of this compound is a key area of research. Chemoenzymatic synthesis and biotechnological approaches offer promising avenues. Chemical synthesis routes aim to construct this compound through a series of chemical reactions, potentially involving regioselective glycosylation steps researchgate.net. Biotechnological methods leverage enzymes or engineered biological systems, such as plant cell cultures or microorganisms, to produce or modify this compound. Research in this domain focuses on identifying specific enzymes, like glycosyltransferases, that can catalyze key steps in this compound biosynthesis or modification, with studies exploring yields, purity, and efficiency of these production methods researchgate.netljmu.ac.uk.

Computational Approaches in Drug Discovery and Design

Computational methodologies play a pivotal role in accelerating drug discovery by predicting molecular interactions and biological activities.

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking is widely used to predict how well a ligand, such as this compound, binds to a target protein by estimating binding affinity figshare.comnih.govresearchgate.netmdpi.com. These studies involve screening large libraries of compounds against specific protein targets to identify potential drug candidates. Molecular dynamics (MD) simulations complement docking by providing insights into the stability and dynamic behavior of these ligand-target complexes over time, mimicking physiological conditions figshare.comresearchgate.netunipa.itnih.govboku.ac.at3ds.com. By analyzing binding modes, interaction energies, and complex stability, researchers can identify potential biological targets for this compound, such as enzymes involved in inflammatory or disease pathways figshare.comnih.govresearchgate.netcore.ac.uk.

In Silico Prediction of Biological Activities

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to predict the biological activities and properties of compounds without experimental testing bio-hpc.eunih.govrsc.orgresearchgate.netfrontiersin.orgibmc.msk.ru. QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity, allowing for the prediction of efficacy or toxicity for novel molecules bio-hpc.eunih.govmdpi.com. These computational approaches can also predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), thereby guiding the drug development process researchgate.netfrontiersin.org. By analyzing structural features, in silico methods can identify potential therapeutic applications, such as anti-inflammatory or antitumor properties, and flag potential issues like nephrotoxicity early in the development pipeline nih.govfrontiersin.orgibmc.msk.ru.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.